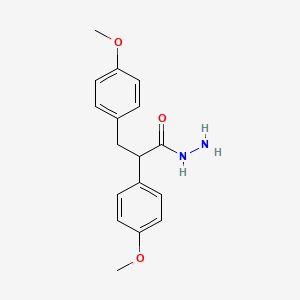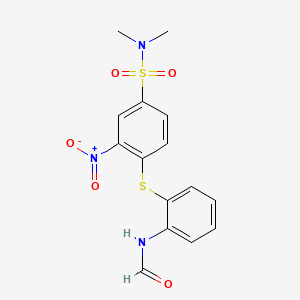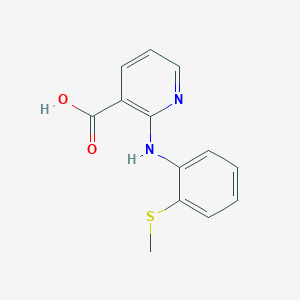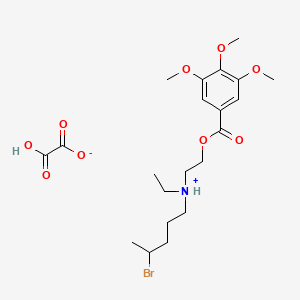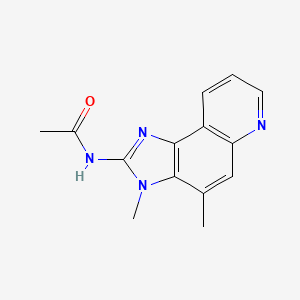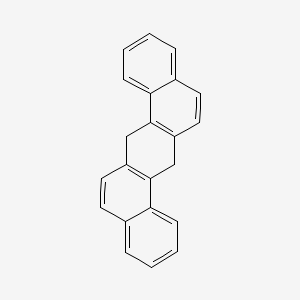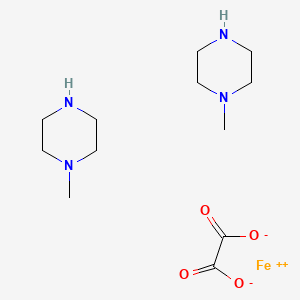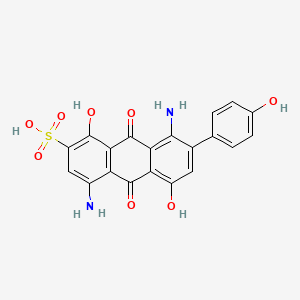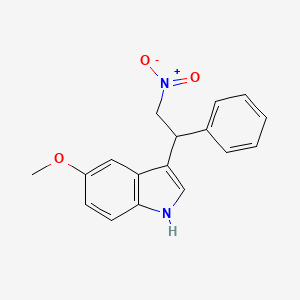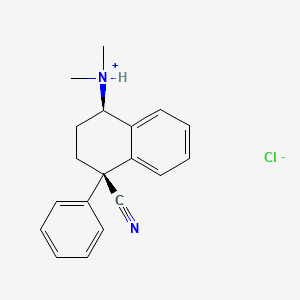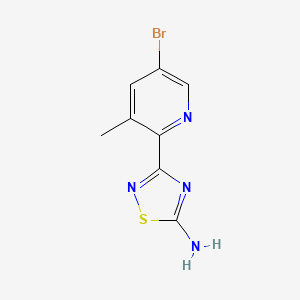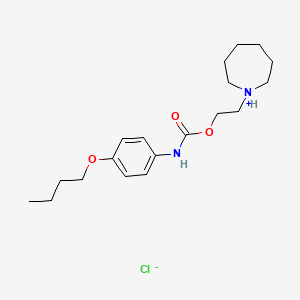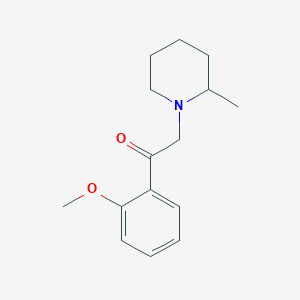
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone is an organic compound that belongs to the class of ketones It features a methoxyphenyl group and a piperidinyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 2-methylpiperidine.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 2-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methoxyphenyl)-2-(1-piperidinyl)ethanone: Similar structure but lacks the methyl group on the piperidine ring.
1-(2-Hydroxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
1-(2-Methoxyphenyl)-2-(2-methyl-1-piperidinyl)ethanone is unique due to the presence of both the methoxyphenyl and methylpiperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
571153-16-7 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-2-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C15H21NO2/c1-12-7-5-6-10-16(12)11-14(17)13-8-3-4-9-15(13)18-2/h3-4,8-9,12H,5-7,10-11H2,1-2H3 |
Clave InChI |
TXWVZQXYORSYJV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


